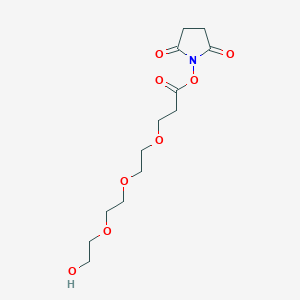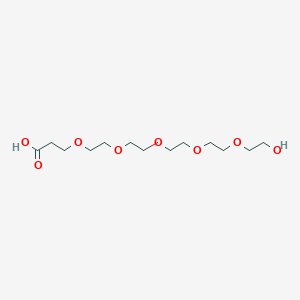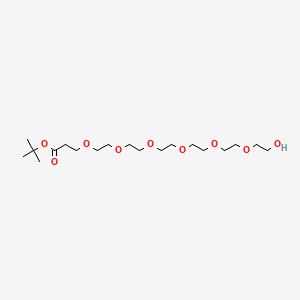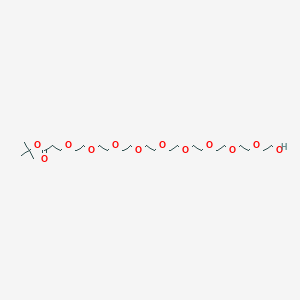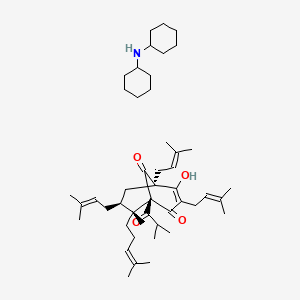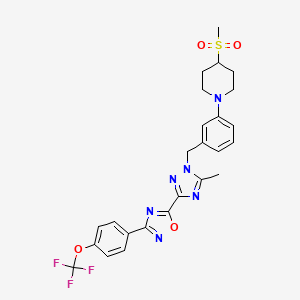
INCB 3284 dimesylate
Vue d'ensemble
Description
INCB 3284 dimesylate is a potent, selective, and orally bioavailable antagonist of the human chemokine receptor CCR2. This compound inhibits the binding of monocyte chemoattractant protein-1 to CCR2 with an IC50 value of 3.7 nM . It has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and acute liver failure .
Applications De Recherche Scientifique
INCB 3284 dimesylate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CCR2 antagonists and to develop new therapeutic agents targeting chemokine receptors.
Biology: The compound is employed in studies investigating the role of CCR2 in various biological processes, including inflammation, immune response, and cell migration.
Industry: The compound can be used in the development of diagnostic assays and screening tools for drug discovery and development.
Mécanisme D'action
INCB 3284 dimesylate exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1. This inhibition prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization and ERK phosphorylation . By blocking these pathways, the compound reduces inflammation and immune cell recruitment to sites of tissue injury or infection.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
INCB 3284 dimesylate interacts with the human CCR2 receptor, a chemokine receptor that plays a crucial role in the recruitment and activation of leukocytes . The compound exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . It also displays weak hERG activity, inhibiting the hERG potassium current .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the hCCR2 receptor . It exerts its effects at the molecular level by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the chemokine signaling pathway through its interaction with the hCCR2 receptor
Méthodes De Préparation
The synthesis of INCB 3284 dimesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions. Key intermediates are often prepared using standard organic synthesis techniques such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic substitution.
Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups that enhance its binding affinity and selectivity for CCR2
Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, and solvent extraction to achieve the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.
Analyse Des Réactions Chimiques
INCB 3284 dimesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
INCB 3284 dimesylate is unique in its high selectivity and potency for CCR2. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar applications but different chemical structure and binding affinity.
BMS-813160: A dual CCR2/CCR5 antagonist with broader activity but potentially different therapeutic profiles.
PF-04136309: A CCR2 antagonist with distinct pharmacokinetic properties and clinical applications.
Compared to these compounds, this compound stands out for its high selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic contexts .
Propriétés
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887401-93-6 | |
| Record name | INCB-3284 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCB-3284 DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the main finding of the research articles?
A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




